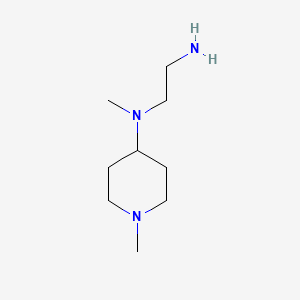

N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Descripción

BenchChem offers high-quality N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N'-methyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-11-6-3-9(4-7-11)12(2)8-5-10/h9H,3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWIQUHNQMPHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Architecture and Synthetic Utility of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Executive Summary

In modern medicinal chemistry, the design of highly specific, soluble, and bioavailable drug candidates relies heavily on versatile chemical building blocks. N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine (CAS: 900738-64-9) is a highly basic, tri-amine scaffold frequently utilized in combinatorial chemistry and lead optimization[1]. Featuring a primary amine for facile functionalization and a lipophilic, basic piperidine core, this molecule serves as an optimal solubilizing moiety or pharmacophore fragment. This whitepaper provides an in-depth technical analysis of its structural properties, its strategic utility in drug design, and a regioselective synthetic protocol designed for high-yield isolation.

Structural Deconstruction & Physicochemical Profiling

The compound is an aliphatic polyamine characterized by three distinct nitrogen centers, each serving a specific chemical and biological purpose.

-

Primary Amine Terminus ( −NH2 ): Acts as the primary nucleophile for downstream functionalization (e.g., amide coupling, reductive amination, or SNAr reactions).

-

Central Tertiary Amine ( −N(CH3)− ): Connects the ethyl bridge to the piperidine ring. The steric bulk of the methyl group restricts conformational flexibility, which can pre-organize the molecule for optimal receptor binding.

-

Piperidine Core: A 1-methylpiperidin-4-yl moiety that is a privileged structure in central nervous system (CNS) drug discovery, frequently interacting with aspartate residues in G-Protein Coupled Receptors (GPCRs)[2].

Fig 1: Connectivity graph of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine.

Quantitative Physicochemical Data

To predict its behavior in physiological environments and organic synthesis, we must analyze its core metrics. The following table summarizes its fundamental properties:

| Property | Value | Rationale / Implication |

| Molecular Weight | 171.28 g/mol | Low MW allows for integration into larger drug scaffolds without exceeding Lipinski's Rule of 5[1]. |

| Molecular Formula | C9H21N3 | High nitrogen-to-carbon ratio, typical of highly polar solubilizing groups[1]. |

| CAS Number | 900738-64-9 | Unique chemical identifier for procurement and database indexing[1]. |

| LogP (Predicted) | ~0.8 - 1.2 | Highly hydrophilic; excellent for improving the aqueous solubility of lipophilic drug cores. |

| H-Bond Donors | 2 | Provided exclusively by the primary amine terminus. |

| H-Bond Acceptors | 3 | Provided by the three basic nitrogen atoms. |

Strategic Role in Medicinal Chemistry

The inclusion of the N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine motif in a drug candidate is rarely accidental. It is driven by specific mechanistic causalities:

-

Aqueous Solubility Enhancement: Many kinase inhibitors and targeted therapeutics suffer from poor aqueous solubility due to flat, aromatic cores. Appending this tri-basic aliphatic chain ensures multi-protonation at physiological pH (7.4), drastically improving solubility and oral bioavailability.

-

Blood-Brain Barrier (BBB) Penetration: Despite its polarity, the tertiary amines and the lipophilic piperidine ring allow for transient desolvation. Similar ethylenediamine derivatives are heavily utilized in CNS-active compounds targeting 5-HT and histamine receptors[2].

Regioselective Synthetic Methodology

Synthesizing this specific building block requires strict regiocontrol. Attempting a direct reductive amination between 1-methylpiperidin-4-one and N-methylethylenediamine will result in a complex mixture, as the primary amine of the diamine is statistically more nucleophilic and will react faster than the secondary amine.

To enforce absolute regioselectivity, a Boc-protection strategy is mandatory. By masking the primary amine, we force the ketone to react exclusively with the secondary amine.

Fig 2: Regioselective synthetic workflow utilizing a Boc-protection strategy.

Step-by-Step Protocol: Reductive Amination & Deprotection

Step 1: Iminium Formation and Selective Reduction

-

Preparation: Dissolve 1-methylpiperidin-4-one (1.0 eq) and tert-butyl (2-(methylamino)ethyl)carbamate (N-Boc-N'-methylethylenediamine, 1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

-

Catalysis: Add glacial acetic acid (1.0 eq). Causality: The mild acid protonates the ketone, accelerating the nucleophilic attack of the secondary amine to form the transient iminium ion[3].

-

Reduction: Stir at room temperature for 30 minutes, then add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Causality: STAB is specifically chosen over Sodium borohydride ( NaBH4 ) because it is a milder reducing agent that selectively reduces the iminium species without reducing the unreacted ketone starting material[3].

-

Workup (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO3 . Extract with Dichloromethane (DCM). The basic quench ensures the newly formed tertiary amine is deprotonated (free-based) and partitions cleanly into the organic layer.

Step 2: Boc Cleavage

-

Deprotection: Dissolve the purified intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Causality: TFA selectively cleaves the tert-butyl carbamate bond via an acid-catalyzed elimination mechanism, leaving the robust alkyl amine bonds intact.

-

Isolation: Concentrate the mixture under reduced pressure to remove volatile TFA. To obtain the free base, pass the residue through a basic ion-exchange resin (e.g., Amberlyst A26 OH form) or neutralize with 1N NaOH and extract with a highly polar organic solvent system (10% Methanol in DCM).

Analytical Characterization & Self-Validation

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Expected Result: A dominant peak with an m/z of 172.2 [M+H]+ in positive electrospray ionization (ESI+) mode.

-

Validation: The absence of a peak at m/z 272.2 confirms the complete removal of the Boc protecting group.

-

-

Nuclear Magnetic Resonance ( 1 H NMR, CDCl3 ):

-

Expected Result: Disappearance of the intense 9-proton singlet at ~1.44 ppm (characteristic of the Boc tert-butyl group).

-

Expected Result: Presence of two distinct 3-proton singlets around 2.2 - 2.3 ppm, corresponding to the two N−CH3 groups (one on the piperidine ring, one on the central tertiary amine).

-

By adhering to this regioselective protocol and rigorous analytical validation, researchers can reliably integrate N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine into complex drug discovery pipelines, ensuring high fidelity in structure-activity relationship (SAR) studies.

References

- Google Patents. "ES2379665T3 - 2-Carbonylamino-6-piperidine aminopyridines and 1-carbonylamino-3-piperidinaminobenzenes substituted as 5-HT1F agonists." google.com/patents.

-

University of Luxembourg. "ChemPert PAWS - Chemical Compound Dataset." uni.lu. Available at:[Link]

Sources

Engineering Targeted Therapeutics: The Mechanistic Role of the N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine Pharmacophore

Executive Summary

In the landscape of modern targeted therapeutics—particularly small-molecule kinase inhibitors—the structural optimization of lead compounds dictates clinical success. A recurring bottleneck in drug development is the paradox of target affinity versus physicochemical viability: highly potent hinge-binding cores are often excessively lipophilic, leading to poor aqueous solubility and suboptimal pharmacokinetics.

The integration of the N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine moiety represents a privileged medicinal chemistry strategy to bypass this bottleneck. This highly specific, basic, lipophilic diamine tail is not merely a passive solubilizing group; it actively participates in target engagement by projecting into the solvent-exposed channels of kinases. This whitepaper deconstructs the mechanism of action, physicochemical causality, and self-validating experimental protocols required to harness this pharmacophore, drawing on field-proven applications in WEE1, IKK, and Axl inhibitors.

Structural Biology & Mechanism of Action (MoA)

The Hinge-Binding vs. Solvent Channel Paradigm

Most small-molecule kinase inhibitors are Type I or Type II inhibitors that anchor themselves to the highly conserved ATP-binding hinge region via hydrogen bonds. However, the hinge region is highly hydrophobic. To achieve both selectivity and solubility, chemists append flexible, basic moieties that project outward from the ATP pocket into the solvent channel.

The N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine derivative serves this exact purpose:

-

Conformational Flexibility: The ethane-1,2-diamine linker provides a critical 2-carbon spacer. This flexibility allows the bulky piperidine ring to adopt a low-energy chair conformation that avoids steric clashes with the narrow exit of the ATP pocket.

-

Electrostatic Anchoring: The tertiary amine of the 1-methylpiperidine ring possesses a pKa of approximately 9.0–9.5. At physiological pH (7.4), this nitrogen is protonated. As it projects into the solvent channel, the positively charged nitrogen frequently forms critical salt bridges or long-range hydrogen bonds with negatively charged acidic residues (e.g., Aspartic Acid or Glutamic Acid) located near the DFG motif or the ribose-binding pocket[1].

-

Metabolic Shielding: The N1-methyl substitution on the diamine backbone prevents rapid metabolic degradation (such as N-acetylation or oxidation) that typically plagues primary or secondary amines, thereby improving microsomal stability[2].

Fig 1: Structural causality of the diamine pharmacophore projecting from the ATP-hinge into the solvent channel.

Physicochemical & ADME Causality

The decision to append this specific diamine moiety is driven by a strict structure-activity relationship (SAR) logic. The addition of two basic nitrogen centers fundamentally alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the parent molecule.

pKa, LogD, and the Permeability Paradox

While the protonated state of the piperidine ring drastically improves aqueous solubility (often shifting solubility from <5 µM to >100 µM), it simultaneously lowers the LogD at pH 7.4. Counterintuitively, this does not destroy membrane permeability. The dynamic equilibrium of the basic amine allows a small fraction of the unprotonated (neutral) species to cross lipid bilayers, after which it re-protonates in the intracellular space.

Lysosomal Trapping & Volume of Distribution (Vd)

A direct consequence of this moiety is lysosomal trapping. Because the molecule is lipophilic and basic, it diffuses into the acidic environment of lysosomes (pH ~4.5). There, both nitrogen centers become fully protonated. The doubly charged molecule cannot cross the lysosomal membrane to exit, leading to intracellular accumulation. This causality explains the exceptionally high Volume of Distribution (Vd) and extended tissue half-lives observed in derivatives containing this moiety.

Table 1: Comparative Physicochemical Impact of the Diamine Moiety

| Physicochemical Property | Inhibitor Core (Unmodified) | Core + Diamine Moiety | Mechanistic Causality |

| Aqueous Solubility (pH 7.4) | < 5 µM | > 100 µM | Protonation of the piperidine nitrogen drives rapid aqueous solvation. |

| LogD (pH 7.4) | 4.5 - 5.5 | 1.5 - 2.5 | Ionization drastically reduces lipophilicity at physiological pH. |

| Target Affinity (IC50) | ~100 nM | < 10 nM | Electrostatic salt bridges with solvent-channel acidic residues enhance kon . |

| Volume of Distribution (Vd) | Low/Moderate | High | Lysosomal trapping of the basic lipophilic amine extends tissue residence time. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the integration of the N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine moiety must be validated through orthogonal, self-validating experimental systems. Do not rely solely on biochemical IC50 assays; you must prove how the molecule is behaving structurally and cellularly.

Protocol 1: Co-Crystallization & Solvent Channel Mapping

Causality: To prove that the diamine tail is actively engaging the solvent channel rather than causing entropic penalties via disordered floating, X-ray crystallography is mandatory.

-

Protein Expression: Express the target kinase domain (e.g., WEE1 or Axl) in an E. coli or Baculovirus system, utilizing a His-tag for Ni-NTA affinity purification.

-

Complex Formation: Incubate the purified kinase (10 mg/mL) with a 3-fold molar excess of the diamine-functionalized inhibitor for 2 hours at 4°C to ensure complete saturation of the ATP pocket.

-

Vapor Diffusion Crystallization: Set up hanging-drop vapor diffusion plates. The presence of the highly soluble diamine tail often requires adjusting the precipitant concentration (e.g., PEG 3350) compared to the unmodified core.

-

Diffraction & Mapping: Collect X-ray diffraction data. Focus electron density mapping on the solvent-exposed channel to validate the electrostatic interaction between the protonated piperidine nitrogen and target acidic residues.

Protocol 2: Subcellular Fractionation for Lysosomal Trapping

Causality: Because basic amines risk causing phospholipidosis via lysosomal accumulation, you must quantify this trapping to balance efficacy with toxicity.

-

Cellular Incubation: Culture target cancer cells (e.g., HeLa or U937) and treat with 1 µM of the functionalized inhibitor for 4 hours.

-

Fractionation: Lyse cells mechanically and use differential centrifugation to isolate the lysosomal fraction (typically the 20,000 x g pellet) from the cytosolic fraction.

-

LC-MS/MS Quantification: Extract the drug from both fractions using acetonitrile precipitation. Quantify the concentration via LC-MS/MS. A lysosomal-to-cytosolic ratio of >10:1 validates the pKa-driven trapping mechanism.

Fig 2: Self-validating experimental workflow for evaluating basic amine-functionalized kinase inhibitors.

Case Studies in Drug Development

The empirical success of the N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine moiety is well-documented across multiple therapeutic targets:

-

WEE1 Kinase Inhibitors: In the development of novel WEE1 inhibitors for G2 cell cycle checkpoint abrogation, the attachment of this specific diamine moiety to pyrimidine cores was critical. It not only improved the aqueous solubility required for intravenous formulation but also drastically enhanced the inhibitory potency against WEE1 by locking into the solvent-exposed region of the kinase domain [1].

-

IKK & Axl Inhibitors: For 2,4-dianilinopyrimidine derivatives targeting IKK (IκB kinase), the incorporation of N1,N1-dimethyl or 1-methylpiperidin-4-yl diamine tails was utilized to improve pharmacokinetic profiles and systemic exposure [2]. Similarly, in the SAR optimization of Axl receptor tyrosine kinase inhibitors, modifying the basic tail with 1-methylpiperidin-4-yl derivatives resulted in sub-nanomolar IC50 values and superior metabolic stability in liver microsome assays, proving its active role in target engagement [3].

-

HPK1 Optimization: During the direct-to-bioassay screening of HPK1 inhibitors, the introduction of piperazine and piperidine-based diamine tails was systematically evaluated. The data confirmed that precise tuning of the basicity and steric bulk of the tail (like the 1-methylpiperidin-4-yl group) directly dictates the Lipophilic Efficiency (LipE) and overall druggability of the compounds [4].

References

-

European Patent Office. "WEE1 INHIBITOR AND PREPARATION AND USE THEREOF - EP 3943496 A1". epo.org.3

-

Google Patents. "US20080269170A1 - Novel 2,4-Dianilinopyrimidine Derivatives, the Preparation Thereof, Their Use as Medicaments, Pharmaceutical Compositions and, in Particular, as IKK Inhibitors". google.com. 4

-

National Institutes of Health (NIH). "Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC". nih.gov. 1

-

ACS Publications. "Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization". acs.org. 2

Sources

- 1. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. data.epo.org [data.epo.org]

- 4. US20080269170A1 - Novel 2,4-Dianilinopyrimidine Derivatives, the Preparation Thereof, Their Use as Medicaments, Pharmaceutical Compositions and, in Particular, as IKK Inhibitors - Google Patents [patents.google.com]

Pharmacokinetic Profiling of N1-Methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine-Derivatized Scaffolds: A Comprehensive Technical Guide

Executive Summary

In modern medicinal chemistry, the grafting of highly basic, solubilizing appendages onto hydrophobic core scaffolds is a proven strategy to optimize drug-like properties. The N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine moiety is a highly versatile dibasic pharmacophore frequently utilized in the development of kinase inhibitors (e.g., WEE1, IKK, and TGFβR1 inhibitors). While this polycationic side chain drastically improves aqueous solubility and can enhance target affinity via salt-bridge formation, it fundamentally alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the parent molecule. This whitepaper provides an in-depth, self-validating framework for the pharmacokinetic (PK) profiling of compounds bearing this specific diamine moiety.

Mechanistic Rationale & Physicochemical Impact

To accurately profile the pharmacokinetics of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine derivatives, one must first understand the causality behind their biological behavior.

The Polycationic Nature and pH Partitioning

This moiety contains two highly basic tertiary nitrogen centers: one embedded within the piperidine ring and the other on the ethane linker. With pKa values typically ranging between 8.5 and 10.0, these nitrogens are predominantly protonated at physiological pH (7.4).

-

The Benefit: The resulting polycationic state disrupts crystal lattice packing and significantly increases aqueous solubility, often rescuing highly lipophilic, "brick-dust" parent scaffolds.

-

The Pharmacokinetic Consequence (Lysosomal Trapping): In their un-ionized form, weak basic amines can permeate cell membranes relatively easily. However, once they diffuse into the acidic environment of lysosomes (pH 4.0–5.0), they become doubly protonated. Because membranes are highly impermeable to these ionized conjugate acids, the molecules become irreversibly sequestered in the lysosomal lumen—a phenomenon known as ion trapping or pH partitioning[1].

This lysosomal sequestration directly causes a massive increase in the apparent Volume of Distribution ( Vd ) and contributes heavily to presystemic hepatic extraction, as the liver is a lysosome-rich organ[2]. If the parent scaffold is highly lipophilic (LogP > 1), the resulting Cationic Amphiphilic Drug (CAD) can also induce phospholipidosis by neutralizing lysosomal pH and inhibiting acidic hydrolases[1].

Pharmacokinetic Profiling Workflow

To account for the unique physicochemical properties of this diamine, the PK profiling workflow must integrate specific in vitro screens before advancing to in vivo models.

Diagram 1: Sequential pharmacokinetic profiling and decision matrix for basic amine-derivatized compounds.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems to ensure that the observed PK phenomena are accurately attributed to the diamine moiety.

Protocol A: In Vitro Lysosomal Trapping Assay (Self-Validating)

Because high hepatic clearance can be mistakenly attributed to active transporter uptake or rapid metabolism, it is critical to quantify non-enzymatic lysosomal sequestration using immortalized human hepatocytes (Fa2N-4 cells)[2].

-

Cell Seeding: Seed Fa2N-4 cells in 96-well plates and culture until a confluent monolayer is formed.

-

Probe Co-Incubation: Incubate the cells with the test compound (1–10 µM) in the presence of a fluorescent lysosomal probe (e.g., LysoTracker Red) at 37°C for 60 minutes.

-

Self-Validation Control (Critical Step): In a parallel control well, pre-incubate the cells with 100 nM of Concanamycin A or Bafilomycin A1 (specific vacuolar H+-ATPase inhibitors)[1].

-

Causality: Inhibiting the V-ATPase pump collapses the lysosomal pH gradient. If the test compound's intracellular accumulation is strictly due to pH partitioning (ion trapping), its uptake will be drastically reduced in this control well.

-

-

Quantification: Wash the cells with ice-cold PBS, lyse with 80% acetonitrile, and quantify the intracellular concentration of the test compound via LC-MS/MS.

Protocol B: In Vivo Rodent PK & Bioanalysis

-

Formulation: Due to the basicity of the diamine, formulate the compound in a slightly acidic or buffered vehicle (e.g., 5% Dextrose with 0.1N HCl, or 10% Captisol in citrate buffer) to ensure complete dissolution.

-

Dosing: Administer the compound intravenously (IV, 1 mg/kg) and orally (PO, 10 mg/kg) to fasted male Sprague-Dawley rats (n=3 per route).

-

Sampling: Collect blood via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

-

Extraction & LC-MS/MS: Precipitate plasma proteins using 3 volumes of cold acetonitrile spiked with a deuterated internal standard. Analyze the supernatant using reversed-phase LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, focusing on the parent mass transition.

Quantitative Data Interpretation

The addition of the N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine moiety typically shifts the PK parameters in predictable directions compared to a neutral parent scaffold. Below is a representative data summary illustrating these shifts.

| Pharmacokinetic Parameter | Neutral Parent Scaffold | Diamine-Appended Derivative | Mechanistic Rationale for Shift |

| Aqueous Solubility (pH 7.4) | < 5 µg/mL | > 500 µg/mL | Polycationic state disrupts crystal packing. |

| Volume of Distribution ( Vdss ) | 0.8 L/kg | 12.5 L/kg | Extensive lysosomal ion trapping in tissues[2]. |

| Hepatic Clearance ( Clhep ) | 15 mL/min/kg | 45 mL/min/kg | Increased affinity for CYP450s and presystemic extraction. |

| Oral Bioavailability ( F% ) | 65% | 15% - 25% | High first-pass metabolism and lysosomal sequestration in the gut/liver. |

| Half-Life ( t1/2 ) | 2.5 hours | 6.0 hours | Deep tissue distribution acts as a slow-release depot back into plasma. |

Metabolic Biotransformation Pathways

The N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine moiety is not metabolically inert. The tertiary amines are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. Specifically, the N-methylpiperidine group is a known substrate (and occasional inhibitor) of major human CYP isoforms, including CYP3A4 and CYP2D6[3].

When profiling these compounds, bioanalysts must actively monitor for the following major metabolites to ensure mass balance and accurately calculate total clearance.

Diagram 2: Primary CYP450-mediated biotransformation pathways of the N-methylpiperidine moiety.

Analytical Note: High concentrations of N-methylpiperidine-containing compounds can competitively inhibit CYP2D6 and CYP3A4[3]. Therefore, during in vitro microsomal stability assays, the substrate concentration must be kept strictly below 1 µM to prevent auto-inhibition and the subsequent underestimation of intrinsic clearance ( Clint ).

References

- Kazmi, F., Hensley, T., Pope, C., Funk, R. S., Loewen, G. J., Buckley, D. B., & Parkinson, A. (2013). "Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells)." Drug Metabolism and Disposition.

- Goldman, S. D., Funk, R. S., Rajewski, R. A., & Krise, J. P. (2009).

- Sodhi, J. K., Delarosa, E. M., Halladay, J. S., Driscoll, J. P., Mulder, T., Dansette, P. M., & Khojasteh, S. C. (2017). "Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms.

Sources

- 1. Mechanisms of amine accumulation in, and egress from, lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry of the 4-Aminopiperidine Scaffold: A Review Centered on N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent saturated N-heterocyclic systems in pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable scaffold for designing ligands with high affinity and selectivity for a diverse range of biological targets.[2] Among its many variations, the 4-aminopiperidine substructure has emerged as a "privileged" scaffold, forming the core of numerous therapeutic agents.[3] This guide delves into the rich medicinal chemistry of the 4-aminopiperidine core, using the specific, yet underexplored, molecule N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine as a central case study to explore synthetic strategies, structure-activity relationships (SAR), and broad therapeutic potential. While specific literature on this exact molecule is sparse, this review synthesizes data from closely related analogues to provide a comprehensive framework for researchers, scientists, and drug development professionals.

The 4-Aminopiperidine Scaffold: A Privileged Structure

The 4-aminopiperidine motif offers a unique trifecta of chemical features that underpin its success in drug design:

-

A Saturated Heterocyclic Core: The piperidine ring provides a robust, three-dimensional structure that can improve pharmacokinetic properties like solubility and metabolic stability.[4]

-

Two Points for Diversification: The structure possesses two distinct nitrogen atoms—the endocyclic ring nitrogen (N1) and the exocyclic amino nitrogen (N4). These sites serve as independent vectors for chemical modification, allowing for fine-tuning of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Basic Nitrogen Centers: The basicity of the nitrogen atoms can be modulated through substitution, which is critical for target interaction (e.g., forming salt bridges with acidic residues in a binding pocket) and influencing properties like cell permeability and off-target effects (e.g., hERG liability).[1]

Our focus molecule, N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine, exemplifies this design, featuring substitutions at both key nitrogen atoms.

Detailed Experimental Protocol (Hypothetical)

Reaction: Reductive amination of 1-methyl-4-piperidone with N-methylethylenediamine.

-

Setup: To a solution of 1-methyl-4-piperidone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add N-methylethylenediamine (1.1 eq).

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours. A catalytic amount of acetic acid can be added to facilitate the formation of the intermediate iminium ion. The progress can be monitored by observing the disappearance of the ketone starting material via Thin Layer Chromatography (TLC).

-

Reduction: Once iminium formation is evident, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. This reagent is preferred as it selectively reduces the iminium ion without significantly reducing the starting ketone. [4]4. Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product, N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine.

Medicinal Chemistry Applications and Therapeutic Targets

The 4-aminopiperidine scaffold is a versatile warhead in drug discovery, with derivatives demonstrating activity across a wide spectrum of diseases.

Antiviral Agents

-

Anti-HIV (CCR5 Antagonists): The 4-substituted-4-aminopiperidine motif is a key structural element in piperazine-based CCR5 antagonists, which act as HIV-1 entry inhibitors. [5]The piperidine ring serves as a central scaffold to correctly orient substituents that interact with the receptor. A facile synthesis using a Curtius rearrangement from isonipecotate as a starting material has been developed to access these crucial building blocks. [5]* Anti-HCV (Assembly Inhibitors): High-throughput screening has identified 4-aminopiperidine derivatives as potent inhibitors of Hepatitis C Virus (HCV) proliferation. [6][7][8]Mechanistic studies revealed that this chemotype uniquely targets the assembly and release of infectious viral particles, a mode of action distinct from most FDA-approved direct-acting antivirals that target viral replication. [6][7]Structure-activity relationship (SAR) campaigns have led to analogues with improved potency (EC₅₀ as low as 47 nM), reduced toxicity, and favorable ADME properties. [6]

Compound Class Target Example Activity Reference Piperazino-piperidines CCR5 Potent HIV-1 Entry Inhibition [5] | 4-Aminopiperidines (4AP) | HCV Assembly | EC₅₀ = 47 nM | [6]|

Central Nervous System (CNS) Disorders

The ability of the piperidine scaffold to cross the blood-brain barrier makes it highly valuable for CNS drug discovery. [2]

-

Analgesia (N-type Calcium Channel Blockers): Derivatives of 4-aminopiperidine, decorated on both nitrogen atoms with various alkyl or acyl groups, have been synthesized as N-type calcium channel (Caᵥ2.2) blockers. [9]These channels are critical for neurotransmitter release in pain pathways. Selected compounds have demonstrated potent antinociceptive activity in mouse models of both acute and neuropathic pain, making them promising leads for new analgesics. [9]

-

Cognition Enhancement: In the search for treatments for neurodegenerative diseases like Alzheimer's, 4-aminopiperidine analogues have been developed as potent cognition-enhancing drugs. [10]By modifying piperazine-based nootropic agents, researchers found that the resulting 4-aminopiperidines maintained high activity in mouse passive avoidance tests, with some compounds active at doses as low as 0.01 mg/kg. This suggests they could be valuable leads for addressing cognitive deficits. [10]

Antimicrobial and Antifungal Agents

The 4-aminopiperidine scaffold is also a promising framework for developing new anti-infectives. Hybrid molecules combining 4-aminopiperidines with tetrahydroisoquinoline and decahydroisoquinoline structures have been synthesized and evaluated for antimycotic activity. [11][12]Several of these compounds showed remarkable potency against clinically relevant yeast species, including Candida albicans and the often-resistant Candida krusei, with minimum inhibitory concentrations (MIC) in the low µg/mL range. [11]

The Role of the Ethylenediamine Moiety

The N1,N1-dialkylethane-1,2-diamine portion of the target molecule is also a significant pharmacophore. Substituted diamine derivatives are known to possess a wide range of biological activities. They have been investigated as:

-

Antiparasitic Agents: N,N'-substituted diamine derivatives have shown potent leishmanicidal activity, potentially through the inhibition of multiple essential enzymes in the parasite. [13]* Antiviral and Fungicidal Agents: Chiral diamine derivatives have been developed as agricultural antiviral and fungicidal agents, with some showing activity superior to existing treatments. [14]* Ligands for Metal-Catalyzed Reactions: While not a medicinal application, the ability of diamines to act as ligands in coordination chemistry is well-documented and speaks to their ability to interact with specific electronic environments, a property that can translate to receptor or enzyme active sites. [15] In the context of our target molecule, this diamine linker likely provides conformational flexibility and additional hydrogen bonding sites, which could be crucial for optimizing interactions with a biological target.

Future Perspectives and Conclusion

The 4-aminopiperidine scaffold is a proven and highly fruitful starting point for the design of novel therapeutics. Its prevalence in approved CNS drugs and its demonstrated potential in antiviral, analgesic, and antimicrobial applications underscore its "privileged" status. [3]While the specific compound N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine remains largely unexplored in public literature, its structure embodies the key principles of diversification that have made its parent scaffold so successful.

Future research should focus on the synthesis and biological evaluation of this and related molecules. Key questions to address include:

-

What is the optimal substitution pattern at the terminal amine of the ethylenediamine chain for various targets?

-

How does the stereochemistry of substituted piperidine rings influence activity?

-

Can computational docking and molecular modeling predict which of the many potential targets for this scaffold would be most promising for this specific substitution pattern?

By leveraging established synthetic routes and a deep understanding of the structure-activity relationships of the 4-aminopiperidine core, the exploration of novel derivatives like N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine holds significant promise for the discovery of next-generation therapies.

References

[5]An, H., Wang, T., & Zhang, H. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3713-3716. [Link]

[4]BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines. BenchChem Application Notes.

[9]Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070-6081. [Link]

[16]Casy, A. F., & Ogungbamila, F. O. (1982). The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives 1a. Journal of Pharmacy and Pharmacology.

[17]Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.

[10]Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., Romanelli, M. N., Scapecchi, S., Teodori, E., Bartolini, A., & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. [Link]

[18]Chu, J. C. K., Dalton, D. M., & Rovis, T. (2015). Zn-Catalyzed Enantio- and Diastereoselective Formal [4 + 2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitro-Alkenes. Journal of the American Chemical Society, 137(13), 4445–4452.

[1]Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.

[3]Wessjohann, L. A., et al. (2013). Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. ACS Combinatorial Science.

[6]Wilson, G. K., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(13), 9431-9443. [Link]

[2]BenchChem. (2025). Application of Piperidine Scaffolds in Central Nervous System Drug Discovery:

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. evitachem.com [evitachem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Application Note: Synthesis and Protocol for N1-Methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Introduction & Strategic Overview

N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine (CAS: 900738-64-9) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and combinatorial library synthesis[1]. The incorporation of the 1-methylpiperidine pharmacophore is a common strategy in drug design to modulate physicochemical properties such as basicity, lipophilicity, and target-receptor binding affinities.

To synthesize this aliphatic diamine efficiently, a two-step convergent approach is optimal. The strategy relies on the reductive amination of 1-methylpiperidin-4-one with tert-butyl (2-(methylamino)ethyl)carbamate[], followed by the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This sequence ensures high regioselectivity and prevents unwanted over-alkylation of the primary amine.

Mechanistic Pathway & Workflow Visualization

The synthesis leverages Sodium Triacetoxyborohydride (STAB) as the reducing agent. STAB is highly favored for direct reductive aminations because it is exceptionally mild and selective, reducing iminium ions much faster than it reduces aldehydes or ketones[3][4].

Fig 1: Two-step synthetic workflow for N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine.

Experimental Parameters & Data Summary

The following table summarizes the optimized stoichiometric and environmental parameters for both synthetic stages to ensure reproducibility and high throughput.

| Reaction Parameter | Stage 1: Reductive Amination | Stage 2: Boc Deprotection |

| Primary Reagents | 1-Methylpiperidin-4-one (1.0 eq)tert-Butyl (2-(methylamino)ethyl)carbamate (1.05 eq) | Boc-Intermediate (1.0 eq) |

| Catalyst / Activator | Acetic Acid (AcOH) (1.0 eq) | 4M HCl in 1,4-Dioxane (10.0 eq) |

| Reducing Agent | NaBH(OAc)₃ (STAB) (1.5 eq) | N/A |

| Optimal Solvent | 1,2-Dichloroethane (DCE) | Dichloromethane (DCM) / Dioxane |

| Temperature | 20–25 °C | 20–25 °C |

| Reaction Time | 12–16 hours | 2–4 hours |

| Expected Yield | 82–88% | >95% (Isolated as HCl salt) |

Detailed Step-by-Step Methodologies

Experiment 1: Synthesis of tert-Butyl (2-(methyl(1-methylpiperidin-4-yl)amino)ethyl)carbamate

Expertise Note: 1,2-Dichloroethane (DCE) is selected as the solvent over Tetrahydrofuran (THF) or Methanol because STAB exhibits optimal solubility and kinetic profiles in DCE, minimizing premature ketone reduction[3][4].

-

Preparation of the Reaction Mixture: Into a flame-dried, round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, dissolve 1-methylpiperidin-4-one (10.0 mmol, 1.13 g) and tert-butyl (2-(methylamino)ethyl)carbamate (10.5 mmol, 1.83 g)[] in anhydrous 1,2-Dichloroethane (DCE) (30 mL).

-

Acidic Catalysis: Add glacial acetic acid (10.0 mmol, 0.57 mL) dropwise to the stirring solution. Causality: The addition of a weak acid facilitates the rapid formation of the intermediate iminium ion, which is crucial for the subsequent reduction step[3]. Allow the mixture to stir at room temperature for 30 minutes.

-

Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (15.0 mmol, 3.18 g) over 15 minutes. Causality: Portion-wise addition controls the mild exothermic nature of the reaction and prevents the localized aggregation of the reducing agent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12–16 hours. Monitor the consumption of the ketone via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain).

-

Workup and Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Causality: The basic quench neutralizes the acetic acid and decomposes unreacted STAB, driving the newly formed tertiary amine into its free-base (lipophilic) form. Extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically pure enough for the next step, but can be purified via flash column chromatography (Silica gel, DCM/MeOH gradient) if high-purity isolation is required.

Experiment 2: Boc Deprotection to Yield the Target Diamine

Expertise Note: Isolating highly polar aliphatic diamines as free bases can lead to significant mass loss due to water solubility and volatility. Converting directly to the hydrochloride salt ensures a stable, easily handled solid.

-

Solvation: Dissolve the crude Boc-protected intermediate (~8.5 mmol) from Experiment 1 in anhydrous Dichloromethane (DCM) (10 mL).

-

Acidic Cleavage: Place the flask in an ice-water bath (0 °C). Slowly add 4M HCl in 1,4-Dioxane (85.0 mmol, 21.2 mL) dropwise. Causality: The high concentration of HCl rapidly cleaves the carbamate linkage, releasing isobutylene and carbon dioxide gases.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. A white precipitate (the hydrochloride salt of the target compound) will begin to form as the reaction progresses.

-

Isolation: Dilute the suspension with diethyl ether (20 mL) to maximize precipitation. Filter the solid under vacuum using a Buchner funnel.

-

Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove any residual dioxane and organic impurities. Dry the highly hygroscopic solid in vacuo over P₂O₅ to afford N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine hydrochloride[1].

Sources

Application Notes and Protocols for the Utilization of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine in Organic Synthesis

Foreword: The Strategic Value of the Piperidine-Ethylenediamine Scaffold

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] Its conformational flexibility and capacity to project substituents into precise three-dimensional orientations render it an invaluable building block for crafting ligands that engage a wide spectrum of biological targets. When coupled with an ethylenediamine linker, as in the case of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine , the resulting molecule becomes a highly versatile and powerful tool in drug discovery. This diamine offers multiple points for synthetic diversification, enabling the systematic exploration of chemical space to optimize both pharmacokinetic and pharmacodynamic properties.[1]

This technical guide provides a comprehensive overview of the synthesis and application of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine as a foundational building block. We will delve into detailed, field-proven protocols for its synthesis and subsequent utilization in key synthetic transformations, with a particular focus on its role in the construction of novel ligands for G-protein coupled receptors (GPCRs) and other targets of therapeutic interest.[1]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 900738-64-9 | [2] |

| Molecular Formula | C₉H₂₁N₃ | [2] |

| Molecular Weight | 171.29 g/mol | [2] |

| Appearance | Expected to be a colorless to pale yellow liquid | General observation for similar amines |

| Boiling Point | Not explicitly reported, estimated to be >200 °C | Inferred from similar structures |

| Solubility | Soluble in water and common organic solvents (e.g., DCM, MeOH, THF) | Inferred from structure |

Handling and Storage: N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine is expected to be a hygroscopic and air-sensitive liquid. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container and kept in a cool, dry place. Due to its amine nature, it is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Proposed Synthesis of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Synthetic Workflow Overview

Sources

Troubleshooting common impurities in N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter roadblocks when synthesizing highly polar, multi-nitrogen pharmacophores.

The synthesis of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine via reductive amination appears straightforward on paper but is fraught with chemoselectivity, over-alkylation, and extraction challenges. This guide deconstructs the reaction mechanics, exposes the root causes of common impurities, and provides a self-validating protocol to ensure high-fidelity synthesis.

Section 1: Mechanistic Pathway & Impurity Divergence

To troubleshoot effectively, we must first map the reaction landscape. The target compound requires the condensation of a ketone (1-methylpiperidin-4-one) with the secondary amine of a diamine. Without proper protecting group strategies, the reaction will inevitably diverge into error pathways.

Fig 1: Reductive amination pathway mapping target synthesis and common impurity divergence points.

Section 2: Quantitative Impurity Profiling

When analyzing your crude mixture via LC-MS, use this diagnostic matrix to immediately identify the structural nature and root cause of your impurities.

| Impurity Profile | LC-MS ΔMass (vs Target) | Structural Description | Root Cause |

| Regioisomer | Same Mass (Isomer) | Alkylation at the primary nitrogen | Use of unprotected diamine |

| Bis-Alkylation | +97 Da | Two piperidine rings on one diamine | Excess ketone; lack of Boc-protection |

| Enamine / Iminium | -2 Da | Unreduced C=N double bond | Insufficient STAB; pH too high |

| Des-methyl | -14 Da | Missing N-methyl on piperidine | Impure piperidin-4-one starting material |

| Incomplete Deprotection | +100 Da | Retained Boc group | Insufficient acid/time during Step 2 |

Section 3: Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows the correct mass (m/z 172 [M+H]+), but NMR indicates the wrong regioisomer. What happened? Causality: If you attempted to react unprotected N-methylethylenediamine directly with 1-methylpiperidin-4-one, you fell victim to competing nucleophilicity. The primary aliphatic amine is significantly less sterically hindered and more nucleophilic than the secondary N-methyl amine[1]. Consequently, the primary amine outcompetes the secondary amine, forming the undesired regioisomer. Solution: You must break the symmetry of reactivity. Use N-Boc-N'-methylethylenediamine . By masking the primary amine with a tert-butyloxycarbonyl (Boc) group, you force the ketone to condense exclusively with the secondary amine.

Q2: The reaction stalls, and I see a persistent -2 Da impurity. Why isn't my reducing agent working? Causality: A -2 Da mass difference corresponds to an unreduced enamine or iminium intermediate. Secondary amines react with ketones to form an iminium ion. Unlike primary amines, which can lose a proton to form a neutral imine, the iminium ion from a secondary amine is in equilibrium with its enamine. Sodium triacetoxyborohydride (STAB) is highly selective for iminium ions but reduces enamines very slowly. If the pH is too high, the equilibrium favors the enamine, stalling the reduction[2]. Solution: Add 1.0 to 1.5 equivalents of glacial acetic acid (AcOH). This maintains the slightly acidic environment required to keep the intermediate in the highly reactive iminium state.

Q3: I'm seeing a +97 Da impurity. How do I suppress this bis-alkylation? Causality: A +97 Da mass indicates bis-alkylation (dimerization), where two piperidine rings attach to the diamine. This occurs either because the primary amine was left unprotected (allowing both nitrogen atoms to react) or due to a localized excess of the ketone pushing the reaction to over-alkylate. Solution: Enforce strict stoichiometry (1.0 eq ketone to 1.05 eq protected amine) and ensure complete Boc-protection of your starting material prior to the reductive amination step.

Q4: My yield is abysmal after aqueous workup, and I have a severe emulsion. How do I recover my product? Causality: The final product is a highly polar triamine. At neutral or mildly basic pH, it remains partially protonated, acting as a surfactant that causes severe emulsions while partitioning heavily into the aqueous layer[3]. Solution: To break the emulsion and recover the product, the aqueous layer must be driven to pH > 12 using 6M NaOH to fully deprotonate all three nitrogen centers. Extract with a highly polar organic solvent system, such as 10% Methanol in Dichloromethane (DCM), and use brine to increase the ionic strength of the aqueous phase.

Section 4: Field-Proven Experimental Protocol

This two-step methodology is designed as a self-validating system. By strictly controlling the solvent environment and pH, you eliminate the variables that lead to the impurities listed above.

Step 1: Regioselective Iminium Formation & Reduction

-

Preparation: To an oven-dried round-bottom flask under inert atmosphere, add 1-methylpiperidin-4-one (1.0 eq, 10 mmol) and N-Boc-N'-methylethylenediamine (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (50 mL, 0.2 M). Analytical Note: DCE is strictly preferred over Methanol. STAB is water-sensitive and chemically incompatible with MeOH, which will degrade the reducing agent prematurely[4].

-

Acid Catalysis: Add glacial acetic acid (1.5 eq, 15 mmol) dropwise. Stir the mixture at room temperature for 1 hour to allow complete iminium ion formation.

-

Reduction: Cool the reaction to 0 °C using an ice bath. Portionwise, add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) to control the exothermic release of hydrogen gas.

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via LC-MS until the iminium mass (-2 Da) is fully consumed.

-

Quench & Extraction: Quench carefully with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Deprotection & Free-Basing

-

Deprotection: Dissolve the crude Boc-protected intermediate in DCM (20 mL). Add 4M HCl in Dioxane (5.0 eq, 50 mmol) dropwise at 0 °C.

-

Cleavage: Stir at room temperature for 4 hours. The hydrochloride salt of the product will likely precipitate as a white solid.

-

Concentration: Concentrate the reaction mixture under vacuum to remove all volatiles and excess HCl.

-

Free-Basing (Critical Step): Dissolve the highly polar residue in a minimal amount of distilled water (10 mL). Cool to 0 °C and basify to pH > 12 using 6M NaOH[3].

-

Recovery: Extract the free triamine using 10% MeOH in DCM (4 x 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford pure N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine.

Section 5: References

-

Master Organic Chemistry. "Reductive Amination, and How It Works". Master Organic Chemistry.[Link]

-

National Center for Biotechnology Information (NCBI). "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones Using Sodium Triacetoxyborohydride". PMC.[Link]

-

Common Organic Chemistry. "Reductive Amination - Common Conditions". Common Organic Chemistry.[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Resolving NMR peak overlaps for N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine characterization

Topic: Resolving Complex Overlaps in N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine Characterization

Welcome to the . As drug development professionals and analytical scientists, characterizing complex aliphatic amines like N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine presents a notorious analytical bottleneck.

The structural density of this molecule—featuring a piperidine ring, an acyclic ethylenediamine backbone, and two distinct N-methyl groups—results in severe 1H NMR signal congestion. Specifically, the entire aliphatic envelope collapses into an unresolvable multiplet blob between 1.5 ppm and 3.0 ppm in standard non-polar solvents.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to deconvolute these spectra, ensuring absolute structural certainty.

Part 1: Core Troubleshooting & FAQs

Q1: Why do the two N-methyl singlets and the piperidine ring protons merge into an unresolvable envelope in standard CDCl3 , and how can I separate them? The Causality: In CDCl3 , the non-polar environment interacts weakly and uniformly with the molecule. It fails to provide sufficient differential magnetic shielding for the two tertiary N-methyl groups, causing their singlets to overlap near 2.2–2.4 ppm—falling exactly on top of the piperidine H4 and H2/H6 equatorial protons (). The Solution: Exploit the Aromatic Solvent-Induced Shift (ASIS) . By switching the solvent to Benzene- d6 ( C6D6 ), the anisotropic aromatic rings of benzene preferentially align with the more sterically accessible N1-methyl group compared to the sterically hindered piperidine N-methyl. This differential shielding alters the local magnetic field, shifting the signals apart and resolving the singlets ().

Q2: The ethane-1,2-diamine backbone ( −CH2−CH2− ) appears as a complex, unintegrable multiplet. How can I extract accurate quantitative data? The Causality: The severe overlap is caused by homonuclear J-coupling (scalar coupling) splitting the adjacent CH2 protons into complex multiplets that smear across the piperidine proton envelope. The Solution: Implement Pure Shift NMR , specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence. PSYCHE uses low flip-angle swept-frequency chirp pulses to suppress homonuclear coupling. This collapses the broad CH2 multiplets and piperidine ring signals into sharp, integrable singlets, allowing for precise quantitative analysis even in highly crowded regions ().

Q3: Standard COSY fails to link the piperidine ring to the ethane-1,2-diamine chain. What is the most robust method to map this connectivity? The Causality: COSY relies on 3-bond homonuclear coupling ( 3JHH ). The connection between the piperidine C4 and the diamine chain is interrupted by the tertiary N1 nitrogen, which lacks protons, breaking the magnetization transfer pathway. The Solution: Utilize 2D HSQC-TOCSY . This experiment transfers magnetization from 1H to 13C (HSQC) and then propagates it through the proton spin network (TOCSY). Because the 13C chemical shift dispersion is much wider (~200 ppm) than 1H (~10 ppm), overlapping proton signals are separated along the carbon axis, allowing you to unambiguously trace the spin system of the piperidine ring independently from the ethylenediamine chain ().

Part 2: Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems , meaning the data generated inherently confirms the success of the experiment without requiring external reference standards.

Protocol A: pH-Titration NMR for Amine Deconvolution

This protocol resolves overlapping aliphatic signals by exploiting the distinct pKa values of the three basic nitrogens in the molecule.

-

Baseline Acquisition: Prepare 10 mg of the analyte in 0.6 mL of CDCl3 . Acquire a standard 1D 1H spectrum with precise temperature regulation (298 K).

-

Titrant Preparation: Prepare a 0.1 M solution of Trifluoroacetic acid-d (TFA- d ) in CDCl3 .

-

Micro-Titration: Add 5 µL aliquots of TFA- d to the NMR tube. Mix thoroughly and acquire a 1D 1H spectrum after each addition.

-

Self-Validation Mechanism: The primary amine and the piperidine nitrogen will protonate at different equivalents of acid compared to the sterically hindered tertiary N1 nitrogen. As protonation occurs, the adjacent protons (e.g., the N-methyl groups) will experience a massive, step-wise downfield shift (up to 0.5–1.0 ppm). The sequential shifting of these peaks acts as an internal validation, allowing you to map each signal to its specific nitrogen based on basicity.

Protocol B: High-Resolution PSYCHE-TOCSY Workflow

This protocol eliminates J-coupling to provide a pure chemical shift correlation map.

-

Pulse Calibration: Calibrate the 90° 1H pulse accurately, as PSYCHE relies on precise flip angles. Set the relaxation delay ( d1 ) to ≥5×T1 of the longest relaxing proton to ensure quantitative recovery.

-

Sequence Optimization: Load the psyche pulse sequence. Set the chirp pulse flip angle ( β ) to 15–20°. Mechanistic Insight: This specific angle provides the optimal balance; higher angles increase sensitivity but degrade the spectral purity by introducing coupling artifacts.

-

Acquisition: Acquire the 2D F1-PSYCHE-TOCSY experiment.

-

Self-Validation Mechanism: The successful suppression of J-coupling is confirmed when all cross-peaks in the 2D map appear as sharp 2D singlets rather than multiplet squares, confirming that connectivity is mapped purely by chemical shift.

Part 3: Quantitative Data Presentation

The table below summarizes the expected chemical shifts and the specific overlap vulnerabilities that necessitate the advanced workflows described above.

Functional GroupProton TypeExpected Shift ( CDCl3 , ppm)Overlap Risk LevelPrimary Resolution StrategyPiperidine RingN- CH3 ~2.25 (Singlet)CriticalASIS ( C6D6 ) or pH TitrationDiamine ChainN1- CH3 ~2.30 (Singlet)CriticalASIS ( C6D6 ) or pH TitrationPiperidine RingH4 (Methine)~2.40 (Multiplet)High2D HSQC-TOCSYPiperidine RingH2/H6 (Equatorial)2.60 - 2.85 (Multiplet)HighPSYCHE Pure ShiftPiperidine RingH2/H6 (Axial)1.80 - 2.05 (Multiplet)Moderate2D HSQC-TOCSYDiamine Chain- CH2 -N(Me)-~2.50 (Multiplet)CriticalPSYCHE Pure ShiftDiamine Chain- CH2 NH2 ~2.70 (Multiplet)HighPSYCHE Pure Shift

Part 4: Logical Workflow Visualization

Workflow for resolving 1H NMR overlaps using chemical manipulation and advanced pulse sequences.

References

-

Foroozandeh, M., Adams, R. W., Nilsson, M., & Morris, G. A. (2014). Ultrahigh-resolution total correlation NMR spectroscopy. Journal of the American Chemical Society, 136(34), 11867-11869.[Link]

-

Alver, Ö. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3).[Link]

-

Ueji, S., et al. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. The Journal of Physical Chemistry A, 113(43), 11671-11678.[Link]

-

Klitgaard, A., et al. (2018). HSQC–TOCSY Fingerprinting for Prioritization of Polyketide- and Peptide-Producing Microbial Isolates. Journal of Natural Products, 81(3), 481-488.[Link]

Technical Support Center: Optimizing Amidation of N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with the highly basic polyamine intermediate N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine .

Coupling this substrate presents unique regioselective, stoichiometric, and purification challenges. This center synthesizes field-proven causality, self-validating protocols, and troubleshooting matrices to ensure high-yield amide bond formation.

Part 1: Substrate Profiling & Causality Analysis

To optimize a reaction, you must first understand the molecular behavior of your substrate.

The Substrate: N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine contains three distinct nitrogen centers:

-

An unhindered primary amine (N2).

-

A sterically hindered tertiary amine (N1).

-

A highly basic tertiary piperidine nitrogen .

The Causality of Amidation: Amidation will be highly regioselective for the primary amine. Tertiary amines lack a replaceable proton and cannot form stable amides, though they can transiently form unstable acylammonium species. The true challenge lies in the molecule's basicity. With three basic nitrogens, this intermediate acts as a powerful "proton sponge." It is almost always supplied or isolated as a poly-hydrochloride salt (e.g., trihydrochloride). Failure to account for these hidden protons will stall the activation step of coupling agents like HATU, which rely on a deprotonated carboxylate anion to form the active ester [1]. Furthermore, the product's high polarity and basicity (pKa ~9–10) make standard aqueous extraction highly prone to yield loss.

Part 2: Interactive Troubleshooting & FAQs

Q1: My HATU-mediated amidation shows <10% conversion by LCMS. What went wrong?

Root Cause: Incorrect base stoichiometry. If your diamine is a hydrochloride salt, the standard 1.2–1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) are entirely consumed just neutralizing the substrate. The reaction mechanism of HATU requires an organic base to deprotonate the carboxylic acid; the resulting carboxylate anion then attacks HATU to form the O-acyl(tetramethyl)isouronium salt [1]. If the pH is too low, this activation never occurs. The Fix: Increase DIPEA to 3.5–4.0 equivalents . Always pre-stir the carboxylic acid, HATU, and DIPEA for 15 minutes to confirm active ester formation before adding the diamine.

Q2: The reaction completed successfully, but I lost all my product during the aqueous workup. How do I recover it?

Root Cause: The newly formed amide still contains two tertiary amines. During standard aqueous washes (e.g., saturated NH₄Cl or water), these amines become protonated, rendering the product highly water-soluble. The Fix: You must force the product into its free-base form. Adjust the aqueous phase to pH > 11 using 1M NaOH or saturated Na₂CO₃. Extract using a highly polar organic solvent mixture, such as CHCl₃:Isopropanol (3:1) , which drastically improves the partition coefficient of polar free bases.

Q3: I need to scale this reaction to 50 grams. Should I stick with HATU?

Root Cause: No. While HATU provides exceptionally fast kinetics due to a neighboring group effect from its pyridine nitrogen [1], it generates 1-hydroxy-7-azabenzotriazole (HOAt), which is an explosive hazard at scale and difficult to remove from polar basic products. The Fix: Transition to T3P (Propylphosphonic anhydride) . T3P is a biomimetic coupling agent that activates the carboxylic acid to form a mixed anhydride [2]. It generates completely water-soluble phosphate by-products, requires no hazardous additives, and allows for a simple aqueous wash to achieve high product purity [3].

Part 3: Visual Workflows

Caption: Substrate preparation and base stoichiometry decision tree.

Caption: pH-driven extraction workflow for polybasic amidation products.

Part 4: Standardized Experimental Protocols

Protocol A: Discovery-Scale Amidation (HATU/DMF)

Optimized for <5g scale where reaction speed and high conversion are prioritized.

-

Activation: In a flame-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add DIPEA (3.5 eq if diamine is a salt; 1.5 eq if free base). Stir at room temperature for 15 minutes. Self-Validation: A slight color change (often to pale yellow) indicates active ester formation.

-

Coupling: Add N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine (1.1 eq) dropwise. Stir for 2–4 hours.

-

Workup: Quench the reaction with water (5x volume of DMF). Adjust the aqueous layer to pH > 11 using 1M NaOH.

-

Extraction: Extract the aqueous layer three times with a CHCl₃:Isopropanol (3:1) mixture. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Self-Validation: Spot the post-extraction aqueous layer on a TLC plate (ninhydrin stain) or run a quick LCMS to verify complete product extraction before discarding the aqueous waste.

Protocol B: Process-Scale Amidation (T3P/EtOAc)

Optimized for >5g scale where safety, cost, and downstream purification are prioritized.

-

Suspension: Suspend the carboxylic acid (1.0 eq) and the diamine (1.05 eq) in Ethyl Acetate (0.3 M).

-

Neutralization: Add Triethylamine (TEA) (4.0 eq) to neutralize any salts and establish the basic environment.

-

Coupling: Cool the mixture to 0 °C. Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq) to control the mild exotherm[3].

-

Propagation: Remove the ice bath and stir at room temperature for 8–12 hours. Monitor by HPLC/LCMS.

-

Workup: Add water to the reaction mixture. The T3P phosphate by-products will seamlessly partition into the aqueous layer. Adjust the aqueous phase to pH > 11, then extract with EtOAc or DCM.

-

Self-Validation: If the isolated mass is <70% of the theoretical yield, the product is likely trapped in the aqueous layer. Re-extract with CHCl₃:Isopropanol (3:1).

Part 5: Data Presentation

Table 1: Coupling Agent Comparison for Polybasic Diamine Substrates

| Parameter | HATU / DIPEA | T3P / TEA |

| Scale Suitability | Discovery (< 5g) | Process / Scale-up (> 5g) |

| Reaction Kinetics | Fast (1–4 hours) | Moderate (8–12 hours) |

| Byproduct Profile | HOAt (Explosive hazard, organic soluble) | Phosphates (Benign, highly water-soluble) |

| Workup Difficulty | High (HOAt co-elutes with polar products) | Low (Byproducts wash out in water) |

| Epimerization Risk | Low | Very Low |

| Reagent Cost | High | Low to Moderate |

Part 6: References

Overcoming solubility issues with N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine in aqueous buffers

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling to maintain the solubility of complex polyamines in aqueous environments. N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine is a tri-basic molecule containing one primary amine and two tertiary amines. While highly polar in its ionized state, mishandling its free-base form or selecting the wrong buffer system will inevitably lead to precipitation, "oiling out," or assay failure.

This guide provides field-proven, causality-driven troubleshooting protocols to ensure complete and stable solubilization of this compound for your downstream applications.

Diagnostic Symptom Matrix

Before altering your protocol, identify the physicochemical root cause of your solubility failure. The table below summarizes the quantitative data and chemical causality associated with common errors.

| Parameter / Symptom | Value / Observation | Chemical Causality | Recommended Action |

| Molecular Weight | 171.28 g/mol (Free Base) | Determines exact molarity for acid titration. | Use exact MW for stoichiometric HCl addition. |

| Basic Centers | 3 (1 Primary, 2 Tertiary) | High propensity for pH spiking in unbuffered water. | Pre-protonate with 3.1 eq HCl prior to use. |

| Buffer Incompatibility | Precipitation in PBS | Multivalent anions ( PO43− ) cross-link polyamines. | Switch to Tris, HEPES, or MOPS (monovalent). |

| Co-Solvent Crash | Precipitation upon transfer | Localized supersaturation during solvent shift. | Limit DMSO to <1% v/v; use high-shear mixing. |

| Aqueous Emulsion | Cloudy (OD600 > 0.1) | Free base "oiling out" due to high local pH. | Titrate with acid until solution clears (OD600 < 0.05). |

Step-by-Step Troubleshooting Protocols

To guarantee scientific integrity, every protocol must be a self-validating system. Do not rely on visual clarity alone; use the validation steps provided to confirm true dissolution.

Protocol A: In-Situ Hydrochloride Salt Formation (Pre-Protonation)

Causality: The free base of this polyamine is highly lipophilic and resists dissolution in neutral water. By converting the three basic nitrogens into their ammonium chloride forms, you drastically lower the LogD, making the molecule thermodynamically stable in water.

-

Weighing: Weigh the free base N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine into a clean borosilicate glass vial.

-

Initial Solubilization: Add a minimal volume of absolute ethanol to achieve a highly concentrated stock (e.g., 500 mM).

-

Stoichiometric Titration: Slowly add 3.1 molar equivalents of 1M HCl (aqueous or in dioxane) while stirring. Why 3.1? This ensures complete protonation of the primary amine and both tertiary amines without causing excessive background acidification.

-

Solvent Removal: Lyophilize or evaporate the solvent under a gentle nitrogen stream to yield the tri-hydrochloride salt as a crystalline solid or film.

-

Reconstitution: Dissolve the resulting salt in your target aqueous buffer.

-

Self-Validation: Measure the pH of the final aqueous solution. If the pH remains within 0.2 units of the starting buffer, the salt conversion was successful, and the buffer capacity was not overwhelmed.

Protocol B: Direct Buffer Solubilization (Avoiding Multivalent Anions)

Causality: Polyamines form insoluble coordination complexes with multivalent anions. Monovalent buffers prevent this ionic cross-linking.

-

Buffer Selection: Prepare a 100 mM HEPES or Tris-HCl buffer. Do not use Phosphate-Buffered Saline (PBS).

-

pH Adjustment: Pre-adjust the buffer pH to 7.2 using HCl.

-

High-Shear Addition: Add the compound dropwise from a 100 mM DMSO stock while vortexing the buffer at 1000 RPM.

-

Self-Validation: Measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 indicates complete dissolution without colloidal aggregation or micro-precipitates.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate specifically in PBS (Phosphate-Buffered Saline)? A1: N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine is a polycationic molecule at physiological pH. In the presence of multivalent anions like phosphate ( PO43− ), positively charged polyamines undergo ionic cross-linking, forming highly stable, insoluble phosphate salts[1]. This phenomenon is well-documented; basic drugs and polyamines frequently exhibit drastically reduced intrinsic solubility in phosphate media, which is why structural biology and assay protocols mandate switching to monovalent buffers like Tris or HEPES when handling polyamines[2].

Q2: I dissolved the free base directly into unbuffered water, but it formed a cloudy emulsion. Why? A2: This is a classic case of pH spiking. When a highly basic free amine is introduced to unbuffered water, it rapidly deprotonates H2O to form OH− , spiking the local pH well above 9.0. At this elevated pH, the remaining un-dissolved compound is forced to remain in its uncharged, lipophilic free-base state, which manifests as a cloudy emulsion or "oiling out"[3]. You must either use a buffer with sufficient capacity to absorb the OH− shock or pre-protonate the compound using Protocol A.

Q3: How do I prevent DMSO "crash-out" when transferring my stock to an aqueous assay? A3: Crash-out occurs due to localized supersaturation. When a DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water faster than the hydrophobic free-base can protonate and dissolve[4]. This solvent shift forces the compound out of solution as "snow" or micro-precipitates. To prevent this, ensure vigorous high-shear mixing during dropwise addition, or transition to an entirely aqueous workflow by forming the HCl salt first.

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve your specific solubility issue.

Workflow for diagnosing and resolving polyamine solubility issues in aqueous buffers.

References

- Source: ADMET & DMPK (semanticscholar.org)

- Source: National Institutes of Health (nih.gov)

- Source: National Institutes of Health (nih.gov)

- Source: KNAUER (knauer.net)

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Polyamines Mediate Folding of Primordial Hyperacidic Helical Proteins - PMC [pmc.ncbi.nlm.nih.gov]